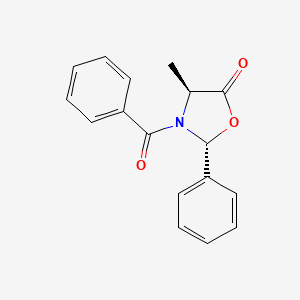

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral compound with significant importance in organic chemistry This compound is characterized by its oxazolidinone ring, which is a five-membered lactam containing both nitrogen and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the condensation of a chiral amino alcohol with a benzoyl chloride derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzoyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

One of the primary applications of (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by influencing the stereochemistry of the reaction. This property is crucial in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity.

The compound exhibits notable biological activities, particularly in:

Antitumor Activity : Research has shown that this compound has significant antitumor effects across various cancer cell lines. For example:

- L5178Y Lymphoma : Demonstrated effective inhibition of cell proliferation.

- Lewis Lung Carcinoma : Showed cytotoxicity against this cancer model.

- Adenocarcinoma 755 : Exhibited promising results in inhibiting tumor growth.

Enzyme Inhibition : The compound's chiral nature allows it to selectively interact with enzymes involved in cancer metabolism and angiogenesis. This characteristic is being explored for developing new therapeutic agents targeting specific metabolic pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Watkins et al., 1995 | Tumor-bearing mice | Significant reduction in tumor size when administered at specific dosages. |

| Ellis et al., 2020 | Cell lines | Strong inhibitory effects on DNA replication in malignant cells. |

| ResearchGate Publication | Various cancer models | Highlighted its potency as an anticancer agent compared to other oxazolidinones. |

Mecanismo De Acción

The mechanism by which (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzoyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to engage in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: This enantiomer has similar chemical properties but may exhibit different biological activities due to its chiral nature.

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-thiazolidinone: This compound contains a sulfur atom in place of the oxygen in the oxazolidinone ring, leading to different reactivity and applications

Uniqueness

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific chiral configuration and the presence of both benzoyl and phenyl groups

Actividad Biológica

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a chiral oxazolidinone compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C17H15NO3, and it possesses a molecular weight of 281.31 g/mol. The compound is noted for its unique structural features, including a benzoyl group and a phenyl substituent, which contribute to its reactivity and biological interactions.

The compound exhibits several notable chemical properties:

- Molecular Formula: C17H15NO3

- Molecular Weight: 281.31 g/mol

- SMILES Notation:

C[C@@H]1N([C@H](OC1=O)c2ccccc2)C(=O)c3ccccc3 - InChI Key:

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding. The oxazolidinone ring plays a crucial role in these interactions, influencing the compound's binding affinity and reactivity. The presence of the benzoyl and phenyl groups enhances the stability and reactivity of the molecule, allowing it to engage in various biochemical processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that this compound shows significant antitumor effects in various cancer cell lines. For instance:

- L5178Y Lymphoma : The compound was found to inhibit cell proliferation effectively.

- Lewis Lung Carcinoma : Demonstrated cytotoxicity against this model.

- Adenocarcinoma 755 : Exhibited promising results in inhibiting tumor growth.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer metabolism and angiogenesis. Its chiral nature allows it to selectively interact with enzymes, potentially leading to the development of new therapeutic agents targeting specific metabolic pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Watkins et al., 1995 | Tumor-bearing mice | Showed significant reduction in tumor size when administered at specific dosages. |

| Ellis et al., 2020 | Cell lines | Indicated strong inhibitory effects on DNA replication in malignant cells. |

| ResearchGate Publication | Various cancer models | Highlighted its potency as an anticancer agent compared to other oxazolidinones. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | Enantiomer | Similar properties but different activity profiles due to chirality. |

| (2R,4S)-3-Benzoyl-4-methyl-2-thiazolidinone | Thiazolidine derivative | Different reactivity; less effective against certain cancer types. |

Propiedades

IUPAC Name |

(2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-BLLLJJGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.